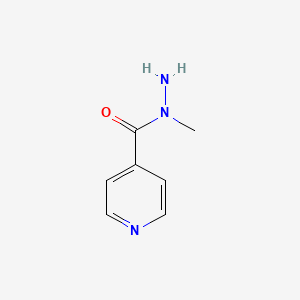
4-Pyridinecarboxylicacid,1-methylhydrazide(9ci)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyridinecarboxylicacid,1-methylhydrazide(9ci) is a derivative of isonicotinic acid hydrazide, which is known for its significant role in medicinal chemistry, particularly in the treatment of tuberculosis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylicacid,1-methylhydrazide(9ci) typically involves the condensation reaction of isonicotinic acid hydrazide with methylating agents. One common method is the reaction of isonicotinic acid hydrazide with methyl iodide in the presence of a base such as potassium carbonate in an organic solvent like acetone under reflux conditions . The reaction proceeds as follows:
Isonicotinic acid hydrazide+Methyl iodide→N-Methylisonicotinic hydrazide+Potassium iodide
Industrial Production Methods
Industrial production of 4-Pyridinecarboxylicacid,1-methylhydrazide(9ci) may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
4-Pyridinecarboxylicacid,1-methylhydrazide(9ci) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: N-Methylisonicotinic N-oxide.
Reduction: N-Methylhydrazine derivatives.
Substitution: Various substituted hydrazides depending on the electrophile used.
科学研究应用
4-Pyridinecarboxylicacid,1-methylhydrazide(9ci) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in developing new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用机制
The mechanism of action of 4-Pyridinecarboxylicacid,1-methylhydrazide(9ci) involves its interaction with specific molecular targets. In the context of its antimicrobial activity, it is believed to inhibit the synthesis of essential components in bacterial cell walls, leading to cell death. The compound may also interfere with enzymatic pathways critical for bacterial survival .
相似化合物的比较
Similar Compounds
Isonicotinic acid hydrazide: A well-known antitubercular agent.
Nicotinic acid hydrazide: Another derivative with similar properties.
Hydrazones: Compounds with a similar hydrazide functional group.
Uniqueness
4-Pyridinecarboxylicacid,1-methylhydrazide(9ci) stands out due to its methylated structure, which can influence its reactivity and biological activity. This modification can enhance its stability and potentially improve its efficacy in various applications compared to its non-methylated counterparts .
属性
CAS 编号 |
14339-51-6 |
|---|---|
分子式 |
C7H9N3O |
分子量 |
151.17 g/mol |
IUPAC 名称 |
N-methylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C7H9N3O/c1-10(8)7(11)6-2-4-9-5-3-6/h2-5H,8H2,1H3 |
InChI 键 |
ZPXUPNFFWCPHBL-UHFFFAOYSA-N |
规范 SMILES |
CN(C(=O)C1=CC=NC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


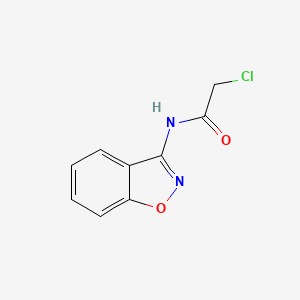

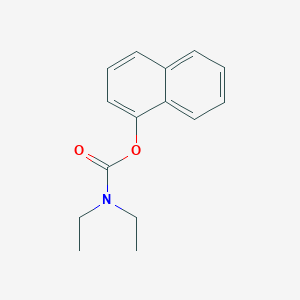
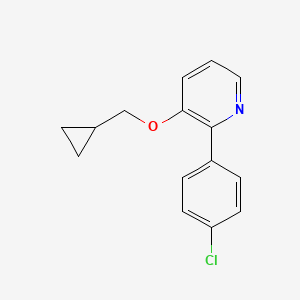
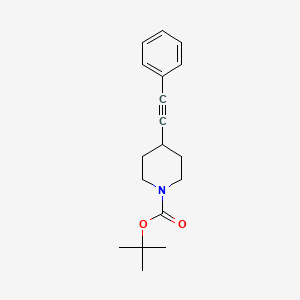
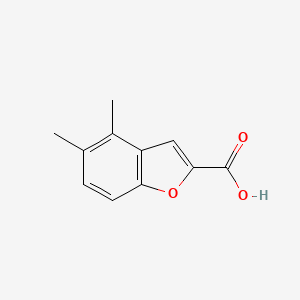
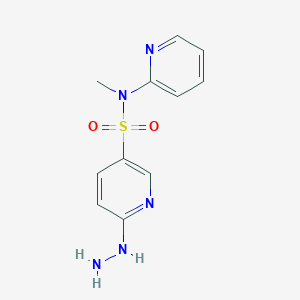
![6-Fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B8699297.png)
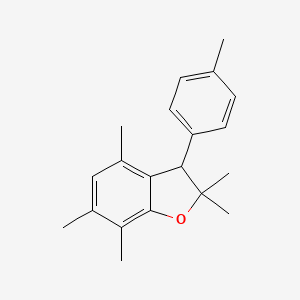
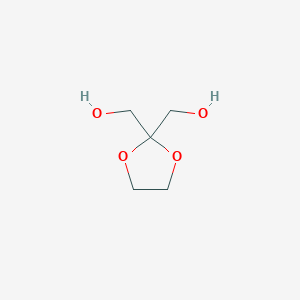
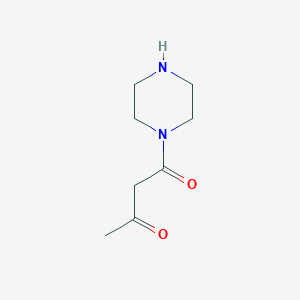
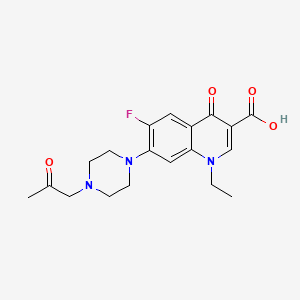

![2-Hydroxymethyl-1-methylimidazo[4,5-c]pyridine](/img/structure/B8699349.png)
